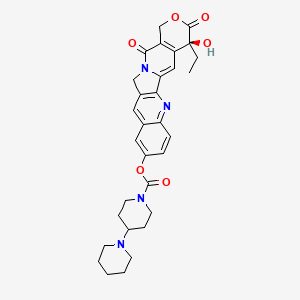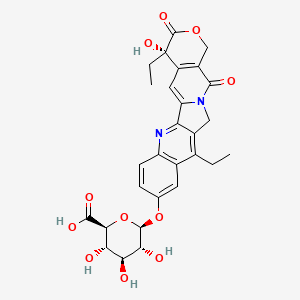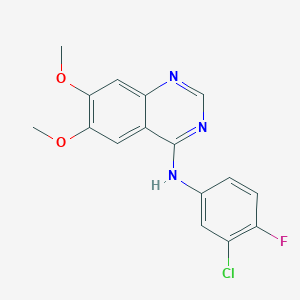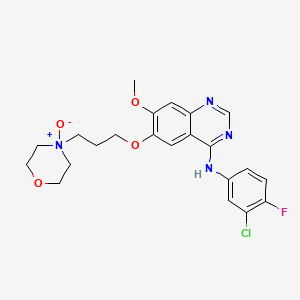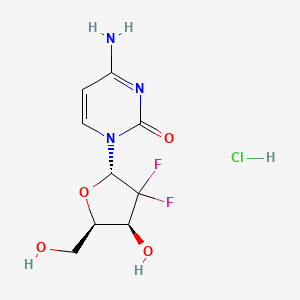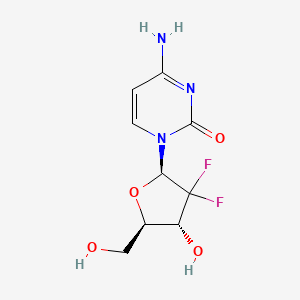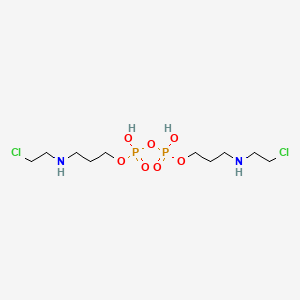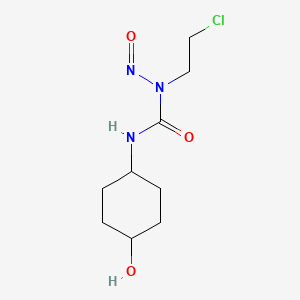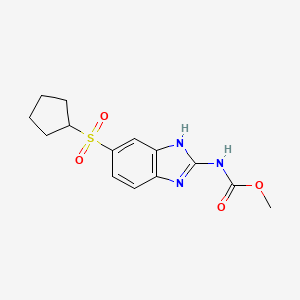
Cyclopentylalbendazole-sulfone
Descripción general
Descripción
Cyclopentylalbendazole-sulfone is an analytical standard with the empirical formula C14H17N3O4S . It has a molecular weight of 323.37 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring attached to a carbamic acid methyl ester and a cyclopentanesulfonyl group .Chemical Reactions Analysis
Sulfones, including this compound, can participate in various chemical reactions. For instance, they can undergo Pd-catalysed Suzuki–Miyaura type reactions . They can also react with thiols in a covalently reversible manner .Physical and Chemical Properties Analysis
This compound is an analytical standard with the empirical formula C14H17N3O4S and a molecular weight of 323.37 .Aplicaciones Científicas De Investigación
1. Scolicidal Agent in Hydatid Cyst Treatment
Cyclopentylalbendazole-sulfone, as a derivative of albendazole sulfone, has been studied for its effectiveness as a scolicidal agent in treating hydatid cysts. In an in vitro study, albendazole sulfone demonstrated a significant scolicidal effect, indicating potential utility in hydatid cyst treatment (Adas et al., 2009).
2. Pharmacokinetics in Anthelmintic Therapy
Albendazole sulfone's pharmacokinetics have been analyzed to understand its role in anthelmintic therapy. A study focusing on its metabolism in the context of hookworm infection in adolescents found significant insights into the time-concentration profiles and pharmacokinetics of albendazole sulfone (Schulz et al., 2019).
3. Activity Against Taenia solium
Research has identified (+)-(R)-albendazole sulfoxide as the active enantiomer against Taenia solium, with significant implications for the treatment of infections caused by this parasite. This insight could lead to increased efficacy and potentially lower toxicity in treatments (Paredes et al., 2012).
4. Cytotoxicity Comparison in Various Model Systems
Albendazole metabolites, including albendazole sulfone, have been compared for their cytotoxicity in different model systems. This comparison is crucial for understanding the potential toxic effects of these compounds on mammalian cells (Radko et al., 2017).
5. Effects on Human Liver Cytochrome P450
A study examined the impact of albendazole sulfone on cytochrome P450, a key enzyme in drug metabolism. This research provides valuable insights into the drug's metabolic pathways and potential interactions with other medications (Marques et al., 2002).
6. Interaction with Dexamethasone in Neurocysticercosis Therapy
In the context of neurocysticercosis therapy, the interaction between albendazole sulfoxide and dexamethasone was explored, revealing how this combination affects the drug's pharmacokinetics and therapeutic efficacy (Takayanagui et al., 1997).
Direcciones Futuras
Mecanismo De Acción
- Tubulin is essential for maintaining the structural integrity of cells and plays a crucial role in cell division, intracellular transport, and other cellular processes .
- Downstream effects include impaired nutrient uptake, disrupted cell division, and compromised parasite survival .
- Cellular effects include impaired nutrient uptake, decreased energy production, and eventual parasite death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
Cyclopentylalbendazole sulfone interacts with various biomolecules in biochemical reactions. It has been found to reduce intracellular Wolbachia titer, a type of bacteria that lives inside cells, in both Drosophila melanogaster and Brugia malayi
Cellular Effects
Cyclopentylalbendazole sulfone has been observed to have significant effects on various types of cells and cellular processes. For instance, it reduces the intracellular Wolbachia titer, suggesting that it may influence cell function by altering the population of these endosymbiotic bacteria
Molecular Mechanism
It is known that it does not disrupt Drosophila microtubule organization, suggesting that it reduces titer through direct targeting of Wolbachia
Metabolic Pathways
It is known that Albendazole, from which Cyclopentylalbendazole sulfone is derived, undergoes metabolic conversions including oxidation at sulfur alkyl and aromatic hydroxylation, methylation at both nitrogen and sulfur, and carbamate hydrolysis
Propiedades
IUPAC Name |
methyl N-(6-cyclopentylsulfonyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-21-14(18)17-13-15-11-7-6-10(8-12(11)16-13)22(19,20)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTDOSIDYZQTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


